molecular formula C25H29N5O3 B11536720 4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11536720
M. Wt: 447.5 g/mol
InChI Key: IVDHWBWPVMSZQA-UHFFFAOYSA-N
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Description

4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups at the nitrophenyl position .

Scientific Research Applications

4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism by which 4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, while the pyrazolone core may participate in redox reactions. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of a pyrazolone core, nitrophenyl group, and cyclohexylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

4-[[2-[cyclohexyl(methyl)amino]-5-nitrophenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C25H29N5O3/c1-18-24(25(31)29(28(18)3)21-12-8-5-9-13-21)26-17-19-16-22(30(32)33)14-15-23(19)27(2)20-10-6-4-7-11-20/h5,8-9,12-17,20H,4,6-7,10-11H2,1-3H3

InChI Key

IVDHWBWPVMSZQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N(C)C4CCCCC4

Origin of Product

United States

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